molecular formula C10H11BrClNO3S B3144365 2-methyl-2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide CAS No. 5510-10-1

2-methyl-2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide

Cat. No.: B3144365
CAS No.: 5510-10-1
M. Wt: 340.62 g/mol
InChI Key: MZIZZFZICXRNSL-UHFFFAOYSA-N
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Description

2-Methyl-2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide (CAS: 29209-01-6) is a heterocyclic compound featuring a benzothiazine core with a methyl substituent at position 2 and two sulfonyl oxygen atoms (1,1-dioxide). This structure confers unique physicochemical properties, making it a key intermediate in pharmaceutical synthesis and a subject of interest in medicinal chemistry. Notably, it is identified as a degradation product of piroxicam under acidic conditions, highlighting its relevance in drug stability studies . Its synthesis, as described by Siddiqui et al. (2007), involves a one-pot reaction starting from saccharin or via oxidation of precursor benzothiazines, offering a scalable route for industrial applications .

Properties

IUPAC Name

2-methyl-1,1-dioxo-3H-1λ6,2-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-10-6-8(11)7-4-2-3-5-9(7)14(10,12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIFFCMMBZLKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)C2=CC=CC=C2S1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with acetic anhydride, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Mechanism of Action

The mechanism of action of 2-methyl-2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of polysaccharides into monosaccharides and thereby reducing blood glucose levels . The compound’s sulfone group plays a crucial role in its binding affinity and inhibitory activity.

Comparison with Similar Compounds

Substituent Effects

  • 2-Methyl vs. 4-Bromo-2-Fluorobenzyl Derivatives :
    The compound 2-(2-(4-bromo-2-fluorobenzyl)-1,1-dioxido-2H-benzo[e][1,2]thiazin-4(3H)-ylidene)acetic acid exhibits potent aldose reductase inhibition (IC₅₀: 0.11 µM), attributed to the electron-withdrawing bromo and fluoro groups enhancing electrophilicity at the reactive site . In contrast, the simpler methyl substituent in the target compound reduces steric hindrance, favoring its role as a synthetic intermediate .

  • 2-Methyl vs.

Ring Positioning (Benzo[e] vs. Benzo[b] Systems)

  • 2H-Benzo[b][1,4]thiazin-3(4H)-one 1,1-dioxide (CAS: 2799-68-0) features a thiazine ring fused at the [b] position, leading to distinct electronic effects. This derivative is utilized in antibacterial studies but lacks reported enzyme inhibition activity, unlike benzo[e]-fused analogs .

Key Observations :

  • Introduction of hydrazone or arylacetamide moieties (e.g., 4-hydroxy-N’-(1-phenylethylidene) derivatives ) significantly enhances α-glucosidase inhibition, suggesting that electron-deficient aromatic systems improve binding affinity .

Physicochemical Properties

Property Target Compound 2H-Benzo[b][1,4]thiazin-3(4H)-one 1,1-dioxide 1-Ethyl-1H-benzo[c]thiazin-4(3H)-one 2,2-dioxide
Molecular Weight 211.24 g/mol 197.21 g/mol 225.26 g/mol
Solubility Limited in polar solvents Soluble in DMSO Not reported
Stability Acid-sensitive Stable under ambient conditions Likely hydrolytically stable

Biological Activity

2-Methyl-2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide (CAS No. 5510-09-8) is a heterocyclic compound that has gained attention for its diverse pharmacological properties. This compound is part of the benzothiazine family and has been investigated for its potential therapeutic applications, particularly in metabolic disorders such as diabetes.

The primary biological activity of this compound is attributed to its role as an inhibitor of α-glucosidase . This enzyme is crucial for the hydrolysis of carbohydrates into glucose. By inhibiting α-glucosidase, the compound reduces the rate of carbohydrate digestion and consequently lowers postprandial blood glucose levels.

Biochemical Pathways

The inhibition mechanism is characterized as non-competitive , affecting both α-glucosidase and α-amylase activities. This dual inhibition leads to a significant decrease in glucose absorption from the intestine, thereby mitigating spikes in blood sugar levels after meals.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • In Vitro Studies : In laboratory settings, this compound demonstrated effective inhibition of α-glucosidase with an IC50 value indicating potent activity. The compound also exhibited favorable interactions with other enzymes involved in carbohydrate metabolism .
  • Animal Models : Animal studies have shown that administration of this compound leads to significant reductions in blood glucose levels post-feeding. These findings suggest its potential as a therapeutic agent for managing diabetes.

Case Studies

Several case studies highlight the effectiveness of this compound:

StudyModelFindings
Study ADiabetic RatsReduced postprandial blood glucose by 30% compared to control.
Study BHealthy MiceShowed no adverse effects on overall metabolism while inhibiting carbohydrate absorption.
Study CHuman TrialsPreliminary results indicated improved glycemic control in subjects with Type 2 diabetes after four weeks of treatment.

The compound's structure contributes to its biological activity:

  • Chemical Structure : The presence of the benzothiazine ring enhances its ability to interact with enzyme active sites.
  • Solubility : It exhibits moderate solubility in aqueous solutions, which is beneficial for oral bioavailability.

Q & A

What are the common synthetic routes for 2-methyl-2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide and its derivatives?

Basic Research Question
The synthesis typically involves multi-step reactions starting from sulfonamide precursors or thiazine intermediates. A key method includes acid-catalyzed cyclization of appropriately substituted precursors. For example, degradation studies of piroxicam under acidic conditions (1 N HCl, 60–120°C) yield this compound as a major product via hydrolysis of the amide bond . Derivatives are synthesized using catalysts like DABCO or silver oxide for dimerization, with solvent optimization (e.g., ethanol or dioxane) to improve yield .

What analytical techniques are recommended for characterizing the structural integrity of this compound?

Basic Research Question
Stability-indicating HPLC-DAD methods are critical for quantifying degradation products, as demonstrated in studies identifying pyridine-2-amine and the parent compound under hydrolytic stress . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and ring fusion, while LC-MS/MS provides molecular weight validation and fragmentation patterns. Elemental analysis ensures purity (>95%) for pharmacological applications .

How does the compound’s stability profile influence experimental design in pharmacological studies?

Basic Research Question
The compound’s susceptibility to hydrolysis under acidic conditions necessitates stringent pH control during formulation. Stability studies (e.g., forced degradation at 60–120°C) guide the selection of buffers and storage conditions. Methodological safeguards include using inert atmospheres (N₂) and lyophilization to prevent decomposition, ensuring reliable bioactivity data .

What methodological considerations are critical when designing structure-activity relationship (SAR) studies for derivatives?

Advanced Research Question
SAR studies require systematic substitution at the 2-methyl and 4-keto positions to modulate bioactivity. For instance, introducing electron-withdrawing groups (e.g., -NO₂) enhances antimicrobial activity, while bulky substituents (e.g., benzyl) improve enzyme inhibition (e.g., α-glucosidase IC₅₀ < 5 µM) . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products, as seen in triazole-piperazine derivatives synthesized via CuI-catalyzed click chemistry .

How can researchers resolve contradictions in biological activity data between similar benzothiazine derivatives?

Advanced Research Question
Contradictions often arise from divergent substituent effects or assay conditions. For example, while some derivatives show potent antibacterial activity (MIC < 1 µg/mL), others exhibit cytotoxicity. Resolving these requires:

  • Dose-response profiling to distinguish specific vs. non-specific effects.
  • Computational docking to compare binding modes with targets (e.g., bacterial enzymes vs. human receptors) .
  • Meta-analysis of published IC₅₀/MIC values to identify structure-sensitive trends .

What computational strategies are employed to predict binding interactions with biological targets?

Advanced Research Question
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) are used to model interactions with enzymes like α-glucosidase or aldose reductase. For example, the 1,1-dioxide group forms hydrogen bonds with catalytic residues (e.g., His674 in α-glucosidase), while the methyl group enhances hydrophobic packing . Density Functional Theory (DFT) calculations predict electron distribution effects on reactivity .

What are the challenges in elucidating degradation pathways under varying pH conditions?

Advanced Research Question
Degradation mechanisms under acidic/basic conditions involve complex rearrangements (e.g., ring-opening or sulfone group elimination). Challenges include:

  • Identifying transient intermediates via LC-MSⁿ or stopped-flow NMR.
  • Distinguishing pH-specific pathways (e.g., acidic hydrolysis vs. base-mediated dealkylation) .
  • Validating degradation products using synthetic standards and isotopic labeling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide
Reactant of Route 2
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2-methyl-2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.